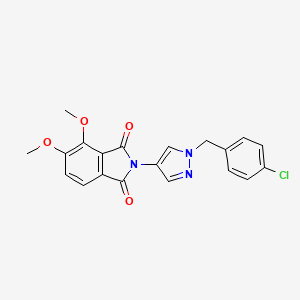

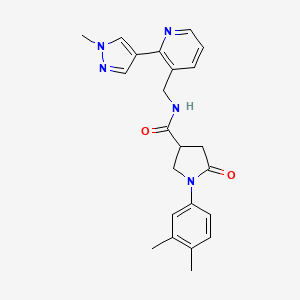

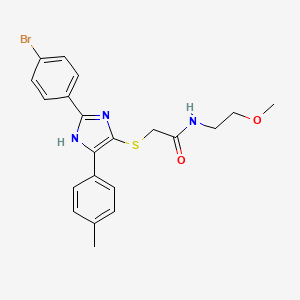

2-(1-(4-chlorobenzyl)-1H-pyrazol-4-yl)-4,5-dimethoxyisoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

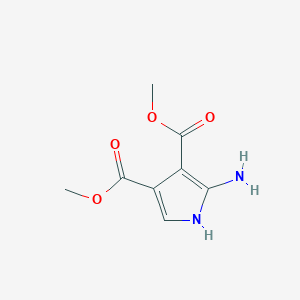

The compound is a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and an isoindoline-1,3-dione group (a bicyclic structure derived from isoindoline). The molecule also has a 4-chlorobenzyl group attached .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions such as chlorination, oxidation, and coupling reactions .Aplicaciones Científicas De Investigación

Catalyst in Synthesis of Pyran Derivatives

2-Aminoisoindoline-1,3-dione functionalized by Fe3O4@chloro-silane core-shell nanoparticles has been utilized as a catalyst for the synthesis of 4H-pyran derivatives. This method offers several advantages including environmental friendliness, shorter reaction times, excellent yields, and easy separation of catalysts using an external magnet, which highlights its potential in green chemistry applications (Shabani et al., 2021).

HPPD Inhibitors for Weed Control

The compound has been studied as a scaffold for the development of novel pyrazole-quinazoline-2,4-dione hybrids that act as potent 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These inhibitors are significant in the discovery of herbicides for controlling resistant weeds. One of the synthesized compounds demonstrated excellent potency against AtHPPD, showcasing the potential of this chemical structure in agricultural applications (He et al., 2020).

Corrosion Inhibition

Aza-pseudopeptides derived from isoindoline-1,3-dione structures have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. The studies show that these compounds are efficient corrosion inhibitors, suggesting their potential application in protecting industrial materials (Chadli et al., 2017).

Antimicrobial Activity

Carbostyril derivatives of 1H-pyrazole have been synthesized and evaluated for their antimicrobial properties against a variety of bacterial and fungal pathogens. Some derivatives exhibited potency comparable to or greater than commercial antimicrobial agents, indicating their potential in medical applications (Thumar & Patel, 2011).

Electroluminescent Materials for OLED

The pyrazole moiety has been integrated into the structure of luminescent complexes with Eu(III) ions, showing high energy efficacy in OLED applications. This suggests the potential of such compounds in developing more efficient OLED displays (Taydakov et al., 2016).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-4,5-dimethoxyisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN3O4/c1-27-16-8-7-15-17(18(16)28-2)20(26)24(19(15)25)14-9-22-23(11-14)10-12-3-5-13(21)6-4-12/h3-9,11H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYKKKXUKJIIAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)N(C2=O)C3=CN(N=C3)CC4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(4-chlorobenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2771563.png)

![4-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2771582.png)